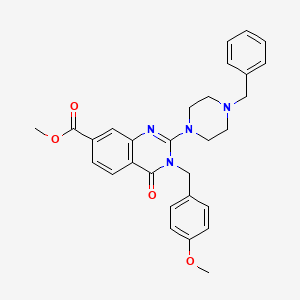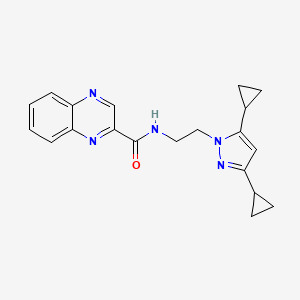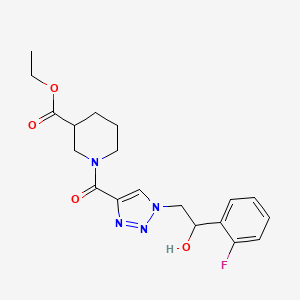
ethyl 1-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C19H23FN4O4 and its molecular weight is 390.415. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties. These molecules exhibited antimicrobial, antilipase, and antiurease activities, suggesting their potential for developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Crystal Structure and Hydrogen Bonding
Horton et al. (1997) detailed the crystal structure of a related compound, highlighting its unique bond lengths and angles and the formation of infinite chains through hydrogen bonding. This structural insight can inform the design of molecules with specific desired properties (Horton, Levine, Norris, Luck, & Silverton, 1997).
Schiff and Mannich Bases of Isatin Derivatives
Research by Bekircan and Bektaş (2008) involved the synthesis of Schiff and Mannich bases of isatin derivatives, showcasing the versatility of triazole compounds in synthesizing a variety of chemically active molecules. These compounds have potential applications in medicinal chemistry due to their varied biological activities (Bekircan & Bektaş, 2008).
Antimicrobial Activity of 1,2,4-Triazole Derivatives
Mermer et al. (2018) conducted a study on 1,2,4-triazole derivatives containing a piperazine nucleus, finding significant antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. Their work suggests the potential of these compounds in treating various diseases and conditions through their enzyme inhibitory and biological activities (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).
Design and Synthesis of Mycobacterium Tuberculosis GyrB Inhibitors
A study by Jeankumar et al. (2013) highlighted the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as novel Mycobacterium tuberculosis GyrB inhibitors. One compound in particular showed promising activity against all tests, indicating the potential for new treatments for tuberculosis (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Eigenschaften
IUPAC Name |
ethyl 1-[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carbonyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O4/c1-2-28-19(27)13-6-5-9-23(10-13)18(26)16-11-24(22-21-16)12-17(25)14-7-3-4-8-15(14)20/h3-4,7-8,11,13,17,25H,2,5-6,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOYWNNOMUFXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

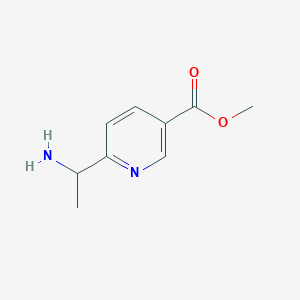
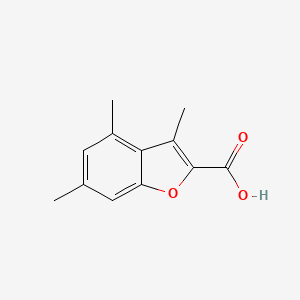
![N-(2-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2572748.png)
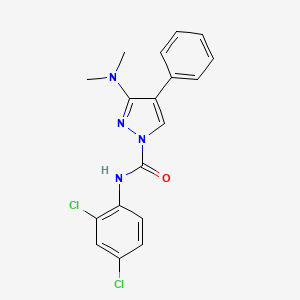
![5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]pyridin-4-yl]thiophene-2-carboxamide](/img/structure/B2572751.png)

![N-(4-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2572755.png)
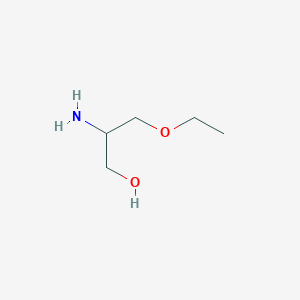
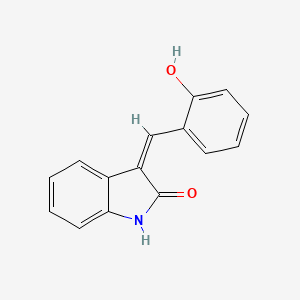
![N-(3,4-dichlorophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2572759.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide](/img/structure/B2572760.png)
![Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/no-structure.png)
